molecular formula C9H6FNO2 B13127459 5-Fluoro-2-oxoindoline-7-carbaldehyde

5-Fluoro-2-oxoindoline-7-carbaldehyde

Cat. No.: B13127459
M. Wt: 179.15 g/mol
InChI Key: SMDSRDHRCYZIRP-UHFFFAOYSA-N
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Description

5-Fluoro-2-oxoindoline-7-carbaldehyde is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-oxoindoline-7-carbaldehyde typically involves the introduction of a fluorine atom into the indole ring system. One common method involves the reaction of 5-fluoroindole with an appropriate oxidizing agent to introduce the oxo group at the 2-position. The carbaldehyde group at the 7-position can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-oxoindoline-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Fluoro-2-oxoindoline-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxoindoline-7-carbaldehyde involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of glycosidic bonds and thereby reducing the impact of carbohydrates on blood glucose levels . Molecular docking studies have shown that the compound fits well into the enzyme’s active site, forming stable interactions that inhibit its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-oxoindoline-3-carbaldehyde
  • 5-Fluoro-2-oxoindole
  • 2-Oxoindoline-5-carbaldehyde

Uniqueness

5-Fluoro-2-oxoindoline-7-carbaldehyde is unique due to the specific positioning of the fluorine and carbaldehyde groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

5-fluoro-2-oxo-1,3-dihydroindole-7-carbaldehyde

InChI

InChI=1S/C9H6FNO2/c10-7-1-5-3-8(13)11-9(5)6(2-7)4-12/h1-2,4H,3H2,(H,11,13)

InChI Key

SMDSRDHRCYZIRP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)F)C=O)NC1=O

Origin of Product

United States

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